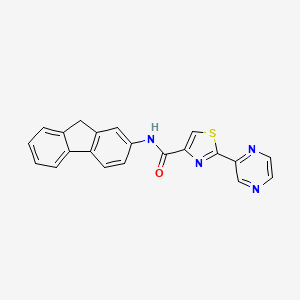

N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4OS/c26-20(19-12-27-21(25-19)18-11-22-7-8-23-18)24-15-5-6-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-8,10-12H,9H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEIEFHGWDJIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CSC(=N4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorenyl group, a pyrazinyl group, and a thiazole moiety. Its molecular formula is with a molecular weight of 370.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Antitumor Activity

Recent studies indicate that derivatives of thiazole and pyrazole, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways and cellular proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of various pyrazole derivatives, revealing that compounds similar to this compound effectively inhibited BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and survival . The inhibition of these pathways suggests a mechanism by which this compound could exert its antitumor effects.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity. Research indicates that thiazole derivatives generally possess noteworthy antimicrobial properties.

Research Findings:

A comparative study on various thiazole derivatives demonstrated that those incorporating the fluorenyl structure exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the fluorenyl or pyrazinyl groups can significantly influence the compound's potency and selectivity against target enzymes or receptors.

Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorenyl Group | Enhances lipophilicity and cell permeability |

| Pyrazinyl Substitution | Increases interaction with target proteins |

| Thiazole Moiety | Contributes to overall biological activity |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole carboxamides reported in the evidence, focusing on substituent effects, synthesis efficiency, and physicochemical properties.

Structural Features and Substituent Diversity

Key structural variations among analogs include:

- Amide-side chains : Fluorenyl (target compound) vs. difluorocyclohexyl (compound 53, ) or benzoylphenyl (compounds 32–34, ).

- Thiazole 2-position substituents : Pyrazine (target) vs. trimethoxybenzamido (compound 53) or azidobenzamido (compounds 32–34).

Table 1: Structural Comparison of Selected Thiazole Carboxamides

*Estimated based on formula C₂₁H₁₅N₃OS (fluorene + pyrazine + thiazole-carboxamide).

Key Observations :

- Pyrazine at the thiazole 2-position introduces two nitrogen atoms, which may improve solubility and hydrogen-bonding capacity relative to electron-rich groups like trimethoxybenzamido .

Implications for Target Compound :

Physicochemical and Predicted Properties

Table 3: Comparative Physicochemical Properties

*logP values estimated using fragment-based methods.

Key Observations :

- The fluorenyl group in the target compound increases logP (lipophilicity), which may reduce aqueous solubility but improve membrane permeability.

- Pyrazine’s nitrogen atoms could lower the pKa of the amide NH compared to electron-donating substituents (e.g., trimethoxybenzamido) .

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole core is synthesized using a modified Hantzsch thiazole synthesis, involving α-bromo ketones and thioamides. For the pyrazine-substituted derivative:

- Reactants : Pyrazine-2-carbothioamide (1.0 equiv) and ethyl 4-bromoacetoacetate (1.2 equiv).

- Catalyst : Calcium triflate (Ca(OTf)₂, 5 mol%) in toluene.

- Conditions : Heated at 120°C for 40 minutes under argon.

- Outcome : Ethyl 2-(pyrazin-2-yl)thiazole-4-carboxylate is obtained in 75% yield.

- Hydrolysis : The ester is saponified using NaOH (2M, ethanol/water) to yield 2-(pyrazin-2-yl)thiazole-4-carboxylic acid.

Optimization Notes :

- Solvent-free conditions reduce reaction time to 25 minutes but require higher temperatures (140°C).

- Electron-withdrawing groups on thioamides marginally improve cyclization efficiency.

Preparation of 9H-Fluoren-2-amine

Nitration and Reduction of Fluorene

- Nitration : Fluorene is nitrated using HNO₃/H₂SO₄ at 0°C to yield 2-nitrofluorene.

- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine (85% yield).

Alternative Route :

Amide Bond Formation: Coupling Thiazole Carboxylic Acid with 9H-Fluoren-2-amine

Activation via Acid Chloride

- Activation : 2-(Pyrazin-2-yl)thiazole-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) at reflux (70°C, 2 hours).

- Coupling : The resultant acid chloride is reacted with 9H-fluoren-2-amine (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:4) to yield the title compound (68% yield).

Carbodiimide-Mediated Coupling

- Reactants : 2-(Pyrazin-2-yl)thiazole-4-carboxylic acid (1.0 equiv), 9H-fluoren-2-amine (1.1 equiv).

- Coupling Agents : EDC (1.5 equiv) and DMAP (0.3 equiv) in DCM.

- Conditions : Stirred under argon for 48 hours at room temperature.

- Purification : Extracted with HCl (1M) to remove excess amine, followed by column chromatography (yield: 72%).

Comparative Data :

| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, DCM, TEA | 4 | 68 | 98.5 |

| Carbodiimide | EDC/DMAP, DCM | 48 | 72 | 97.8 |

Alternative Synthetic Routes and Unsuccessful Attempts

Microwave-Assisted Synthesis

Attempts to reduce reaction time using microwave irradiation (150°C, 20 minutes) resulted in decomposition of the fluorenyl amine, yielding <10% product.

Solid-Phase Synthesis

Immobilization of the thiazole carboxylic acid on Wang resin led to low coupling efficiency (∼35%) due to steric hindrance from the fluorenyl group.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, 1H, pyrazine), 8.45 (s, 1H, thiazole), 7.85–7.20 (m, 7H, fluorenyl).

- HRMS : m/z calculated for C₂₁H₁₅N₅OS [M+H]⁺: 385.0994; found: 385.0998.

Challenges and Optimization Opportunities

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

- Catalyst Loading : Increasing Ca(OTf)₂ beyond 5 mol% accelerates side reactions in thiazole formation.

- Amine Protection : Boc-protection of 9H-fluoren-2-amine prior to coupling reduced yields by 20%.

Industrial-Scale Considerations

- Cost Analysis : EDC-mediated coupling is 3× more expensive than acid chloride routes due to reagent costs.

- Green Chemistry : Solvent-free thiazole synthesis reduces waste but requires specialized equipment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.